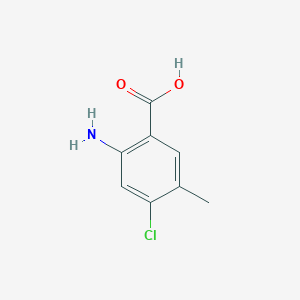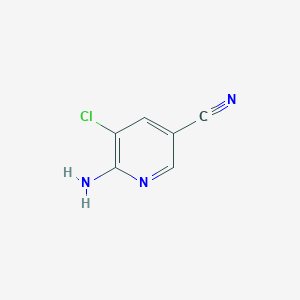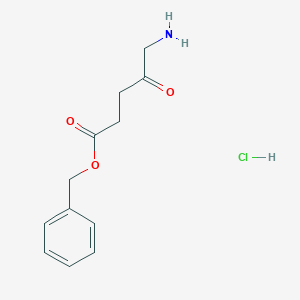
5-Aminolevulinic acid benzyl ester hydrochloride
Overview
Description
Benzyl-ALA (hydrochloride), also known as 5-aminolevulinic acid benzyl ester hydrochloride, is a compound used primarily in photodynamic therapy and photodiagnosis. It is a derivative of 5-aminolevulinic acid, which is a precursor in the biosynthesis of heme. The benzyl ester modification enhances the compound’s lipophilicity, improving its cellular uptake and stability .
Mechanism of Action
Target of Action
5-Aminolevulinic acid benzyl ester hydrochloride, also known as Benzyl 5-amino-4-oxopentanoate hydrochloride or 5-ALA benzyl ester (hydrochloride), is a protoporphyrin precursor . The primary targets of this compound are cells that can uptake and metabolize it into protoporphyrin IX (PPIX), which accumulates preferentially in neoplastic cells .
Mode of Action
The compound is a prodrug that is converted into 5-aminolevulinic acid (ALA), which then reacts with intracellular porphyrins . This reaction leads to the accumulation of photoactive porphyrins (PAP) in the skin lesions to which the cream has been applied . When exposed to light of appropriate wavelength and energy, the accumulated PAP produce a photodynamic reaction, resulting in a cytotoxic process dependent upon the simultaneous presence of oxygen .
Biochemical Pathways
5-ALA benzyl ester hydrochloride is involved in the heme synthesis pathway. It is produced from succinyl-CoA and glycine as an intermediate in heme synthesis . After ALA biosynthesis, two ALA molecules are coalesced to form a pyrrol ring, called porphobilinogen (PBG); this reaction is catalyzed by ALA dehydratase (ALAD) .
Pharmacokinetics
It is known that the compound is more lipophilic than ala, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of 5-ALA benzyl ester hydrochloride is the accumulation of PPIX in cells, particularly neoplastic cells . This accumulation allows for the visualization of these cells under specific light wavelengths . It is used as a photodetection agent and its derivatives can also be used to mediate gram-negative/positive bacteria .
Action Environment
The action environment can influence the efficacy and stability of 5-ALA benzyl ester hydrochloride. For instance, the compound should be stored at -20°C and protected from light . Additionally, the effectiveness of the compound can be influenced by the presence of specific uptake transporters in the target cells .
Biochemical Analysis
Biochemical Properties
5-Aminolevulinic acid benzyl ester hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is metabolized to protoporphyrin IX (PPIX), which preferentially accumulates in cancer cells . The nature of these interactions involves the conversion of this compound into PPIX, a process that involves several enzymes in the heme biosynthesis pathway .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inducing the accumulation of PPIX in cells, particularly in cancer cells . This accumulation impacts cell signaling pathways, gene expression, and cellular metabolism, leading to the generation of reactive oxygen species and subsequent cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to PPIX within cells. PPIX, when activated by light of a specific wavelength, can generate reactive oxygen species that can damage cellular components, leading to cell death . This process involves binding interactions with various biomolecules, changes in gene expression, and potential enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard conditions, but it can degrade over time, particularly when exposed to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with a notable increase in PPIX accumulation and subsequent cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower doses result in a dose-dependent reduction in tumor porphyrin levels . High doses could potentially lead to toxic or adverse effects, although specific studies on this aspect are limited .
Metabolic Pathways
This compound is involved in the heme biosynthesis pathway . It interacts with several enzymes in this pathway to be metabolized into PPIX. This process can affect metabolic flux and metabolite levels within cells .
Transport and Distribution
Given its role as a precursor to PPIX, it is likely that it interacts with various transporters or binding proteins that facilitate its distribution within cells .
Subcellular Localization
The subcellular localization of this compound is likely to be within the mitochondria, where the heme biosynthesis pathway is located . The compound may be directed to this organelle through specific targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-ALA (hydrochloride) typically involves the esterification of 5-aminolevulinic acid with benzyl alcohol, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The final product is then purified through crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of Benzyl-ALA (hydrochloride) can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Benzyl-ALA (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyl aldehyde and other oxidation products.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products:
Oxidation: Benzyl aldehyde and benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl-ALA (hydrochloride) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in studies involving cellular uptake and metabolism of esterified compounds.
Medicine: Utilized in photodynamic therapy for cancer treatment, where it induces the accumulation of protoporphyrin IX in cancer cells, making them more susceptible to light-induced damage.
Industry: Applied in the development of photodiagnostic agents for imaging and detection of cancerous tissues
Comparison with Similar Compounds
5-Aminolevulinic Acid (ALA): The parent compound, less lipophilic and has lower cellular uptake compared to its benzyl ester derivative.
Methyl-ALA: Another esterified form of ALA, used similarly in photodynamic therapy but with different pharmacokinetic properties.
Ethyl-ALA: Similar to Methyl-ALA, with variations in cellular uptake and stability.
Uniqueness: Benzyl-ALA (hydrochloride) is unique due to its enhanced lipophilicity and stability, which improve its efficacy in photodynamic therapy and photodiagnosis. Its ability to induce higher levels of protoporphyrin IX accumulation in cells makes it a more effective photosensitizer compared to other ALA derivatives .
Properties
IUPAC Name |
benzyl 5-amino-4-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c13-8-11(14)6-7-12(15)16-9-10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMCTRQKEALPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623924 | |
| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163271-32-7 | |
| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



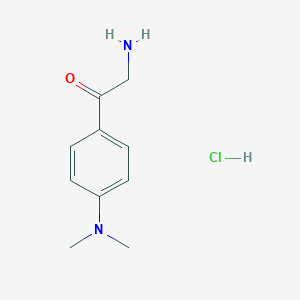

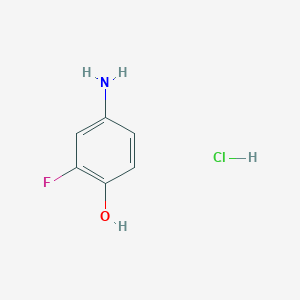

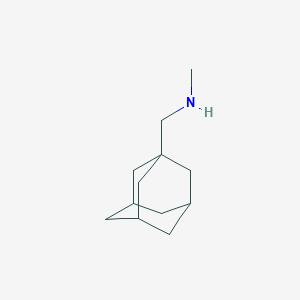
![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)
![6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde](/img/structure/B111972.png)

